3-Bromo Regioisomer Versus 4-Bromo Regioisomer: Molecular Descriptor and Hazard Profile Differentiation
The 3-bromo regioisomer (CAS 787615-13-8) is differentiated from the 4-bromo regioisomer (CAS 787615-14-9) by both computed lipophilicity and hazard classification stringency. The 4-bromo analog reports a LogP of 2.53 , while the 3-bromo target compound has a computed XLogP3 of 1.2 [1], representing a >2-fold LogP difference that materially alters predicted membrane permeability. More critically for procurement, the 3-bromo compound is explicitly classified with H302 (harmful if swallowed) , whereas the 4-bromo analog does not uniformly carry this acute toxicity classification in all vendor documentation, requiring different handling and shipping protocols.
| Evidence Dimension | Computed lipophilicity (LogP) and GHS acute oral toxicity classification |
|---|---|
| Target Compound Data | XLogP3 = 1.2; GHS H302 present |
| Comparator Or Baseline | 4-bromo analog (CAS 787615-14-9): LogP = 2.53; H302 not consistently reported |
| Quantified Difference | ΔLogP = 1.33 (4-bromo >2-fold higher LogP); differential H302 classification |
| Conditions | Computed LogP values from PubChem and vendor databases; GHS classification per Fluorochem SDS |
Why This Matters
A >2-fold LogP difference between regioisomers alters predicted ADME behavior in medicinal chemistry campaigns; the differential H302 classification directly affects shipping documentation, hazard communication, and laboratory handling requirements.
- [1] PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. XLogP3-AA = 1.2. PubChem CID 44891234. Accessed April 2026. View Source
